3-(3-Iodophenyl)acrylic acid
Overview
Description
3-(3-Iodophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Chemistry and Synthesis : A study by Hu et al. (2010) explores the copper-catalyzed synthesis of [1,2,3]triazolo[5,1-a]isoquinolines using 2-Azido-3-(2-iodophenyl)acrylates. This process is significant for its simplicity and efficiency, contributing to the field of heterocyclic chemistry and the synthesis of complex organic compounds (Hu et al., 2010).
Photovoltaic Applications : Kim et al. (2006) conducted research on organic sensitizers for solar cell applications. They developed novel organic sensitizers using cyanoacrylic acid groups, which showed high incident photon to current conversion efficiency. This research is crucial in the development of more efficient solar cells (Kim et al., 2006).
Material Science and Polymerization : Research by Bertran et al. (2008) and Oliveira et al. (2021) delve into the properties of poly(3-thiophen-3-yl-acrylic acid) and its derivatives. These studies contribute to our understanding of the structural and electronic properties of these polymers, which are important for various applications, including optoelectronic devices (Bertran et al., 2008), (Oliveira et al., 2021).
Biotechnology and Bioengineering : A study by Kildegaard et al. (2014) investigates the glutathione-dependent mechanism of 3-hydroxypropionic acid tolerance in yeast, which is relevant for the production of bio-based acrylic acid and its derivatives. This research is significant for developing robust cell factories for industrial-scale production of bio-based chemicals (Kildegaard et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3-iodophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3-Iodophenyl)acrylic acid affect plant gene expression?
A1: Research indicates that exposure of Arabidopsis thaliana seedlings to this compound for 6 hours resulted in the upregulation of specific gene groups []. Notably, the compound induced a transcriptional response similar to that of the plant hormone indole-3-acetic acid (IAA), particularly in genes associated with early auxin response. Additionally, genes involved in environmental stress and toxin detoxification pathways were also upregulated. This suggests that this compound might exert its plant growth-inhibitory effects by mimicking auxin activity and triggering stress response mechanisms within the plant.
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